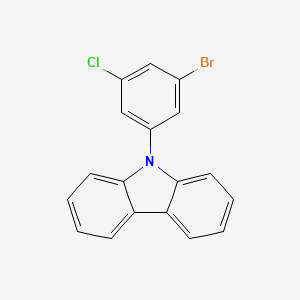

9-(3-Bromo-5-chlorophenyl)-9H-carbazole

Description

Contextualization of Carbazole (B46965) Core Derivatives in Advanced Research

The 9H-carbazole moiety, a tricyclic aromatic amine, serves as a fundamental building block in the design of a wide range of functional organic materials. nih.gov Its rigid and planar structure provides high thermal stability, a crucial attribute for the longevity and reliability of electronic devices. nih.gov Furthermore, the electron-rich nature of the carbazole core imparts excellent hole-transporting capabilities, making it a favored component in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nih.govnih.gov The versatility of the carbazole scaffold allows for functionalization at various positions, most notably at the N-9 position and the C-3, C-6, C-2, and C-7 positions, enabling the fine-tuning of its electronic and optical properties. nih.gov

Significance of N-Substitution and Halogenation in Carbazole Architectures

The properties of the carbazole core can be significantly modulated through chemical modification, particularly via N-substitution and halogenation.

N-Substitution: The introduction of an aryl group at the nitrogen atom (the 9-position) of the carbazole unit, creating an N-aryl carbazole, is a common strategy to enhance the performance of these materials. This substitution can improve solubility, influence the glass transition temperature, and, most importantly, tune the HOMO-LUMO energy levels. The electronic communication between the N-aryl substituent and the carbazole core can be tailored by the nature and substitution pattern of the aryl ring, thereby affecting the charge injection and transport properties of the resulting molecule.

Halogenation: The incorporation of halogen atoms, such as bromine and chlorine, into the molecular structure is a powerful tool for modifying the photophysical properties of organic materials. The "heavy atom effect" introduced by bromine can enhance spin-orbit coupling, which facilitates intersystem crossing from the singlet excited state to the triplet excited state. This is a critical process in the design of host materials for phosphorescent OLEDs (PhOLEDs). Additionally, the electron-withdrawing nature of halogens can lower the HOMO and LUMO energy levels, impacting the charge injection barriers and the emission color. The position of the halogen substituents on the N-phenyl ring can also induce specific intermolecular interactions, such as halogen bonding, which can influence the solid-state packing and morphology of thin films.

Rationale for Investigating 9-(3-Bromo-5-chlorophenyl)-9H-carbazole

The specific compound, this compound, has been conceived to strategically combine the advantageous properties of the carbazole core with the tuning effects of N-arylation and di-halogenation. The rationale for its investigation is multifaceted:

Modulation of Electronic Properties: The presence of two electron-withdrawing halogen atoms (bromine and chlorine) on the N-phenyl ring is expected to lower the HOMO energy level of the molecule. This can lead to improved air stability and better energy level alignment with other materials in an OLED device stack.

Enhancement of Triplet Energy: The introduction of a bromine atom is anticipated to increase the triplet energy of the molecule, a desirable characteristic for host materials in blue PhOLEDs, as it helps to prevent back energy transfer from the dopant to the host.

Steric Hindrance and Morphological Stability: The meta-substitution pattern of the bromo and chloro groups on the phenyl ring can create a twisted conformation between the phenyl ring and the carbazole plane. This steric hindrance can disrupt intermolecular aggregation and promote the formation of stable amorphous films, which is beneficial for device performance and longevity.

Research Scope and Objectives for Scholarly Investigation

A thorough scientific investigation of this compound would encompass the following key research objectives:

Synthesis and Purification: To develop an efficient and scalable synthetic route for the high-purity compound, likely involving a cross-coupling reaction such as the Ullmann condensation or the Buchwald-Hartwig amination between 9H-carbazole and 1-bromo-3-chloro-5-iodobenzene (B84608) or a related precursor.

Structural and Thermal Characterization: To confirm the molecular structure using techniques like NMR and mass spectrometry, and to evaluate its thermal stability through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine its decomposition temperature and glass transition temperature.

Photophysical Properties: To investigate its absorption and emission characteristics in various solvents and in the solid state. This would involve measuring its UV-Vis absorption spectra, photoluminescence spectra, and photoluminescence quantum yield. The triplet energy would be a key parameter to determine from low-temperature phosphorescence measurements.

Electrochemical Characterization: To determine the HOMO and LUMO energy levels using techniques like cyclic voltammetry. This data is crucial for assessing its suitability as a host or charge-transporting material in electronic devices.

Device Fabrication and Evaluation: To incorporate this compound as a host material in PhOLEDs, particularly for blue emitters, and to evaluate the device performance in terms of efficiency, brightness, and operational stability.

The following data tables summarize the known and anticipated properties of the compound of interest and its precursors.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1638533-94-4 |

| Molecular Formula | C₁₈H₁₁BrClN |

| Molecular Weight | 356.64 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Purity | >98% (as available from commercial suppliers) |

Table 2: Expected Research Findings for this compound

| Property | Expected Outcome/Significance |

|---|---|

| Thermal Stability (Td) | High (>300 °C), indicating suitability for vacuum deposition processes. |

| Glass Transition Temp. (Tg) | High, suggesting good morphological stability of amorphous films. |

| HOMO Energy Level | Lowered due to electron-withdrawing halogens, improving air stability. |

| LUMO Energy Level | Lowered, affecting electron injection and transport properties. |

| Triplet Energy (Et) | High, making it a potential host for high-energy phosphorescent emitters. |

| Solubility | Good in common organic solvents for ease of processing. |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 9H-Carbazole |

Synthetic Pathways and Optimization for this compound

The synthesis of the asymmetrically substituted N-arylcarbazole, this compound, requires strategic planning to ensure the correct placement of the bromine and chlorine atoms on the phenyl ring and the successful formation of the carbon-nitrogen (C-N) bond. The primary synthetic challenge lies in coupling the carbazole nitrogen to the sterically hindered and electronically deactivated 3-bromo-5-chlorophenyl moiety. Methodologies generally focus on two key transformations: the N-arylation of the carbazole ring system and the regioselective introduction of halogen atoms.

Structure

3D Structure

Properties

IUPAC Name |

9-(3-bromo-5-chlorophenyl)carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrClN/c19-12-9-13(20)11-14(10-12)21-17-7-3-1-5-15(17)16-6-2-4-8-18(16)21/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJWISAZIWBYQRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC(=C4)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Electronic Structure Elucidation of 9 3 Bromo 5 Chlorophenyl 9h Carbazole

Detailed Photophysical Property Analysis

The photophysical properties of carbazole (B46965) derivatives are of significant interest due to their applications in organic electronics, such as organic light-emitting diodes (OLEDs). The substitution on the carbazole core and the 9-phenyl ring can significantly influence the electronic transitions, quantum yields, and excited-state dynamics.

High-Resolution Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions

The electronic absorption and emission spectra of 9-phenyl-9H-carbazole derivatives are governed by π-π* transitions within the carbazole moiety. Typically, these compounds exhibit strong absorption in the UV region. For instance, 9-phenyl-9H-carbazole-based compounds show a strong absorption peak around 284 nm and a lower energy absorption band at approximately 329 nm, which is attributed to the π-π* local excitation of the 9-phenyl-9H-carbazole moiety nih.gov. The introduction of bromo and chloro substituents on the 9-phenyl ring is expected to cause a slight red-shift (bathochromic shift) in these absorption bands due to the halogen's inductive and mesomeric effects.

The fluorescence emission of carbazole derivatives is also a result of the π-π* transition from the first excited singlet state (S₁) to the ground state (S₀). The emission spectra are often characterized by a well-defined vibronic structure. For many carbazole-based compounds, the emission is observed in the near-UV or blue region of the electromagnetic spectrum. The substitution pattern on the carbazole core is known to affect the optical and electrical properties researchgate.net.

Photoluminescence Quantum Yield (PLQY) and Excited-State Lifetime Measurements

The photoluminescence quantum yield (PLQY) is a critical parameter that quantifies the efficiency of the emission process. For many highly fluorescent carbazole derivatives, PLQY values can be quite high, indicating that radiative decay is a dominant pathway for the deactivation of the excited state researchgate.net. The PLQY is sensitive to the molecular structure and the presence of heavy atoms like bromine. The heavy-atom effect introduced by the bromine substituent in 9-(3-Bromo-5-chlorophenyl)-9H-carbazole could potentially decrease the PLQY by promoting intersystem crossing to the triplet state.

The excited-state lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. For fluorescent carbazole derivatives, lifetimes are typically in the nanosecond range researchgate.net. The lifetime is inversely related to the rate of all decay processes (radiative and non-radiative).

Triplet State Energy Level Determination and Singlet-Triplet Energy Gap Analysis

The triplet state energy level (E_T) is a crucial parameter for carbazole derivatives used in phosphorescent OLEDs, where they often serve as host materials for triplet emitters. Many carbazole derivatives are known to possess high triplet energies, which is a desirable characteristic for hosting blue phosphorescent emitters researchgate.net. The E_T can be determined from the high-energy onset of the phosphorescence spectrum, which is typically measured at low temperatures (e.g., 77 K) in a rigid matrix.

The singlet-triplet energy gap (ΔE_ST) is the energy difference between the lowest singlet (S₁) and triplet (T₁) excited states. In many carbazole derivatives, this gap is relatively large, which favors fluorescence over phosphorescence at room temperature. A smaller ΔE_ST can facilitate intersystem crossing and is a key feature in materials exhibiting thermally activated delayed fluorescence (TADF). The substitution with heavy atoms like bromine can enhance spin-orbit coupling, potentially influencing the ΔE_ST.

Investigation of Intramolecular Charge Transfer (ICT) States and Solvatochromic Effects

In carbazole derivatives where the carbazole moiety acts as an electron donor and is linked to an electron-accepting group, an intramolecular charge transfer (ICT) state can be formed upon photoexcitation. The 9-phenyl ring in 9-phenyl-9H-carbazole is generally considered a weak electron-accepting or -donating group depending on its substitution. The presence of electron-withdrawing bromo and chloro substituents on the phenyl ring could induce a weak ICT character in the excited state of this compound nih.gov.

The existence of an ICT state can be investigated through solvatochromism, which is the change in the absorption or emission spectra with the polarity of the solvent. A significant red-shift in the emission spectrum with increasing solvent polarity is a hallmark of an ICT state, as the more polar excited state is stabilized to a greater extent than the ground state in polar solvents.

Advanced Vibrational Spectroscopy for Molecular Interactions and Conformation

Vibrational spectroscopy provides valuable insights into the molecular structure, bonding, and conformational properties of molecules.

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Group Vibrations

The FTIR spectrum of this compound is expected to show a series of characteristic absorption bands corresponding to the vibrations of its functional groups. Based on studies of related carbazole derivatives, the following vibrational modes can be anticipated rsc.orguobaghdad.edu.iqresearchgate.netnih.gov:

Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aromatic C=C Stretching: Multiple bands are expected in the 1600-1450 cm⁻¹ region, characteristic of the carbazole and phenyl rings.

C-N Stretching: The stretching vibration of the C-N bond in the carbazole ring usually appears in the 1350-1250 cm⁻¹ range.

Aromatic C-H In-Plane and Out-of-Plane Bending: These vibrations give rise to a complex pattern of bands in the fingerprint region (below 1300 cm⁻¹). The out-of-plane bending modes are particularly sensitive to the substitution pattern on the aromatic rings.

C-Br and C-Cl Stretching: The C-Br stretching vibration is expected to appear in the 700-500 cm⁻¹ region, while the C-Cl stretching is typically found in the 800-600 cm⁻¹ range.

The precise positions and intensities of these bands provide a unique fingerprint for the molecule and can be used for its identification and structural characterization.

Raman Spectroscopy for Conjugation Pathways and Molecular Symmetries

Raman spectroscopy serves as a powerful non-destructive technique to probe the vibrational modes of this compound, offering insights into the molecule's conjugation pathways and symmetry. The Raman spectrum is sensitive to the polarizability of molecular bonds, making it particularly effective for studying the delocalized π-electron systems inherent in the carbazole and phenyl rings.

The spectrum is expected to be dominated by characteristic bands corresponding to the stretching and bending vibrations of the aromatic rings. Key vibrational modes would include the C-C stretching vibrations within the carbazole and phenyl rings, typically observed in the 1400-1625 cm⁻¹ region. nih.gov The precise positions and intensities of these bands are indicative of the degree of π-conjugation between the two aromatic systems. The C-N bond connecting the phenyl group to the carbazole nitrogen also contributes to the vibrational landscape, and its corresponding stretching frequency provides information about the electronic communication between these two moieties.

Table 1: Predicted Prominent Raman Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Structural Information Provided |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Integrity of the carbazole and phenyl rings. |

| Aromatic C=C Stretch | 1400 - 1625 | Degree of π-conjugation and electronic structure of the aromatic systems. nih.gov |

| Carbazole Ring Breathing | ~1230 - 1350 | Collective vibration of the tricyclic carbazole core. |

| C-N Stretch | ~1200 - 1300 | Strength of the bond linking the phenyl and carbazole units. |

| C-Cl Stretch | 600 - 800 | Presence and electronic environment of the chlorine substituent. |

| C-Br Stretch | 500 - 650 | Presence and electronic environment of the bromine substituent. |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic Environments

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise electronic environment of each nucleus within this compound.

The ¹H NMR spectrum provides information on the chemical environment of the protons. The protons on the carbazole ring system are expected to appear as distinct multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the 3-bromo-5-chlorophenyl ring will also resonate in this region but will have their own characteristic shifts and coupling patterns, allowing for unambiguous assignment. The electronegativity of the bromine and chlorine atoms will deshield the adjacent protons, causing them to resonate at a lower field (higher ppm value).

The ¹³C NMR spectrum offers a more direct probe of the electronic shielding at each carbon atom. The chemical shifts are highly sensitive to the local electronic environment, which is significantly influenced by the halogen substituents. The carbon atoms directly bonded to the bromine (C-Br) and chlorine (C-Cl) atoms are expected to show significant shifts. Studies on similar halogenated carbazoles and benzenes have shown that heavy atoms like bromine induce a notable shielding effect (the "heavy-atom effect"), shifting the resonance of the directly attached carbon to a higher field (lower ppm value) compared to what would be expected based on electronegativity alone. nih.govnih.gov Conversely, the electronegativity of chlorine typically causes a deshielding effect on the attached carbon. nih.gov The remaining carbon atoms in both the carbazole and phenyl rings will also experience shifts based on their proximity to the substituents and their position within the π-electron system. researchgate.netku.dkdntb.gov.ua

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Influencing Factors |

|---|---|---|---|

| ¹H | Carbazole Protons | 7.0 - 8.5 | Anisotropy of the aromatic π-system. |

| Phenyl Protons | 7.2 - 7.8 | Deshielding from electronegative Br and Cl atoms. | |

| ¹³C | Carbazole Carbons | 110 - 142 | Standard aromatic carbon shifts. |

| Phenyl C-Cl | 130 - 138 | Deshielding effect of chlorine. | |

| Phenyl C-Br | 120 - 128 | Shielding from the heavy-atom effect of bromine. nih.gov | |

| Other Phenyl Carbons | 125 - 145 | Inductive and resonance effects of substituents. |

To unambiguously assign the ¹H and ¹³C signals and to understand the spatial relationships within the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum would confirm the connectivity of protons within the carbazole rings and, separately, within the 3-bromo-5-chlorophenyl ring, aiding in the assignment of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, providing a definitive map of C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range connectivity, showing correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the quaternary (non-protonated) carbons and for confirming the connectivity between the carbazole and phenyl rings through correlations from the phenyl protons to the carbazole carbons adjacent to the nitrogen atom. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about spatial proximity between protons. NOESY can help determine the preferred conformation of the molecule in solution by identifying through-space interactions between protons on the carbazole ring and protons on the phenyl ring.

Together, these 2D NMR techniques provide a comprehensive picture of the molecular structure, confirming atomic connectivity and elucidating the three-dimensional arrangement in solution. acs.org

X-ray Diffraction Analysis for Solid-State Organization and Supramolecular Interactions

X-ray diffraction techniques are used to determine the precise three-dimensional structure of this compound in the solid state, revealing details about its molecular geometry and how the molecules pack together.

Single-Crystal X-ray Diffraction (SCXRD) provides the most accurate and detailed structural information. mdpi.com Analysis of a suitable single crystal would yield precise bond lengths, bond angles, and torsion angles. A key parameter of interest is the dihedral angle between the plane of the carbazole ring system and the plane of the 3-bromo-5-chlorophenyl ring. In related structures like 9-(4-bromophenyl)-9H-carbazole and 9-(4-nitrophenyl)-9H-carbazole, this angle is reported to be 49.87° and 53.08°, respectively, indicating a significant twist between the two aromatic systems. nih.govresearchgate.net A similar non-planar conformation is expected for the title compound.

Table 3: Representative Crystallographic Data from Analogous Carbazole Derivatives

| Compound | Crystal System | Space Group | Dihedral Angle (Carbazole-Phenyl) | Reference |

|---|---|---|---|---|

| 9-(4-bromophenyl)-9H-carbazole | Monoclinic | P2₁/c | 49.87(5)° | nih.gov |

| 9-(4-Nitrophenyl)-9H-carbazole | Monoclinic | P2₁/c | 53.08(4)° | researchgate.net |

| 3-Bromo-9-(4-chlorobenzyl)-9H-carbazole | Orthorhombic | Pna2₁ | 91.2(3)° | nih.gov |

Note: The dihedral angle for 3-Bromo-9-(4-chlorobenzyl)-9H-carbazole is between the carbazole and benzyl rings.

Powder X-ray Diffraction (PXRD) is used to analyze the bulk crystalline nature of a material. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase. scholarena.com For this compound, PXRD would be used to:

Confirm the phase purity of a synthesized batch.

Identify the presence of any polymorphs (different crystal structures of the same compound).

Monitor phase transitions upon changes in temperature or pressure. acs.org

Characterize the material if single crystals suitable for SCXRD cannot be grown. In such cases, the crystal structure can sometimes be solved directly from high-quality PXRD data. nih.gov

The PXRD pattern consists of a series of peaks at specific 2θ values, which are determined by the dimensions of the unit cell. The relative intensities of these peaks are dependent on the arrangement of atoms within the crystal structure.

Computational Chemistry and Theoretical Modeling of 9 3 Bromo 5 Chlorophenyl 9h Carbazole

Density Functional Theory (DFT) for Ground State Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases.

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For a molecule like 9-(3-Bromo-5-chlorophenyl)-9H-carbazole, a key structural parameter is the dihedral angle between the carbazole (B46965) and the 3-bromo-5-chlorophenyl rings. In similar structures, such as 3-bromo-9-(4-fluorobenzyl)-9H-carbazole, the carbazole ring system is essentially planar, with the attached phenyl ring forming a significant dihedral angle, often close to 90 degrees. mdpi.com This twisted conformation is a common feature in 9-phenylcarbazole (B72232) derivatives and has significant implications for the electronic properties of the molecule, as it can disrupt π-conjugation between the two aromatic systems. Conformational analysis would involve rotating the phenyl ring relative to the carbazole moiety to identify the global energy minimum and any rotational barriers.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in the electronic and optical properties of a molecule. The energy of the HOMO is related to the ionization potential (the ability to donate an electron), while the LUMO energy is related to the electron affinity (the ability to accept an electron). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's color, reactivity, and the voltage required for electronic excitation.

In many carbazole-based donor-acceptor systems, the HOMO is localized on the electron-rich carbazole moiety, while the LUMO is distributed across the acceptor unit. For this compound, the carbazole would act as the primary electron-donating part. The spatial distribution of the HOMO and LUMO would likely show the HOMO centered on the carbazole nitrogen and the fused benzene (B151609) rings, while the LUMO would have significant contributions from the bromo-chlorophenyl ring. The halogen atoms (bromine and chlorine) can also influence the orbital energies through their inductive and mesomeric effects.

Table 1: Illustrative Frontier Molecular Orbital Data for a Generic Carbazole Derivative

| Orbital | Energy (eV) | Spatial Distribution |

| HOMO | -5.8 | Primarily on the carbazole moiety |

| LUMO | -2.2 | Distributed across the phenyl and carbazole units |

| Energy Gap | 3.6 | Calculated from the HOMO-LUMO difference |

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

The Electrostatic Potential (ESP) surface is a map of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for understanding intermolecular interactions, reactivity, and the sites most susceptible to electrophilic or nucleophilic attack. The ESP map uses a color scale to represent different potential values: red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions show positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack).

For this compound, the ESP would likely show a negative potential around the nitrogen atom of the carbazole and the halogen atoms due to their high electronegativity. The hydrogen atoms of the aromatic rings would exhibit a positive potential. This information is critical for predicting how the molecule will interact with other molecules in a solid-state or solution environment.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study the behavior of molecules in their excited states. This is essential for understanding a molecule's photophysical properties, such as its absorption and emission of light.

TD-DFT calculations can predict the electronic absorption spectrum (corresponding to the transitions from the ground state to various excited states) and the emission spectrum (from the lowest excited state back to the ground state). These simulated spectra can be compared with experimental UV-Vis absorption and photoluminescence (PL) spectra to validate the computational model. The calculations provide information on the energies of the electronic transitions (which correspond to the wavelengths of absorbed or emitted light) and their oscillator strengths (which relate to the intensity of the transitions). For carbazole derivatives intended for use in organic light-emitting diodes (OLEDs), these predictions are crucial for determining the color of the emitted light. researchgate.netnih.gov

Table 2: Illustrative Simulated Spectral Data for a Generic Carbazole Derivative

| Transition | Wavelength (nm) | Oscillator Strength | Major Contribution |

| S0 -> S1 (Absorption) | 350 | 0.2 | HOMO -> LUMO |

| S1 -> S0 (Emission) | 420 | - | LUMO -> HOMO |

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

In organic molecules, electronic excitation can lead to two types of excited states: singlet (S) and triplet (T) states, depending on the relative spin of the electrons in the frontier orbitals. The energy difference between the lowest singlet (S1) and triplet (T1) excited states (the singlet-triplet energy gap, ΔE_ST) is a critical parameter for OLED materials. Materials with a small ΔE_ST can undergo a process called thermally activated delayed fluorescence (TADF), which allows for the harvesting of both singlet and triplet excitons, leading to higher device efficiencies.

TD-DFT can be used to calculate the energies of the S1 and T1 states and to analyze the nature of the electronic transitions that give rise to them. In many donor-acceptor carbazole derivatives, the S1 state has a significant charge-transfer character, where an electron moves from the donor (carbazole) to the acceptor (substituted phenyl ring) upon excitation. The T1 state is often more localized on one of the moieties. Understanding these characteristics is fundamental to designing efficient materials for advanced optoelectronic applications.

Analysis of Charge Transfer Mechanisms and Exciton (B1674681) Delocalization in Excited States

Theoretical studies employing methodologies such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are crucial for understanding the photophysical behavior of this compound. In this molecule, the carbazole moiety characteristically serves as an electron-donating unit, while the 3-bromo-5-chlorophenyl group, substituted with electron-withdrawing halogen atoms, functions as an electron-accepting unit. This arrangement establishes a donor-acceptor (D-A) framework conducive to intramolecular charge transfer (ICT) upon photoexcitation.

Upon absorption of light, an electron is promoted from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). Computational models predict that the HOMO is predominantly localized on the electron-rich carbazole ring system. Conversely, the LUMO is expected to be concentrated on the electron-deficient bromo-chlorophenyl ring. This spatial separation of the frontier molecular orbitals is a hallmark of D-A systems and confirms that the lowest energy electronic transition is characterized by a significant degree of ICT from the carbazole donor to the phenyl acceptor.

Further analysis of the excited state properties reveals the nature of the exciton, which is the bound state of an electron and hole generated by photoexcitation. The extent of exciton delocalization is a critical parameter influencing the material's optical and electronic properties. In this compound, the exciton is largely confined to the D-A structure, with its character being predominantly of an ICT nature. The degree of delocalization is influenced by the vibrational modes and the torsional angle between the carbazole and phenyl planes in the excited state. Computational studies on similar carbazole-based D-A chromophores have substantiated that such ICT processes are fundamental to their non-linear optical (NLO) properties. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Aggregation Studies

While specific molecular dynamics (MD) simulation studies for this compound are not widely published, the methodology is a powerful tool for predicting its behavior in condensed phases. MD simulations can provide molecular-level insights into the dynamic motions and intermolecular interactions that govern material properties like morphology and charge transport. chemrxiv.orgnih.gov

An MD simulation for this compound would involve creating a simulation box containing multiple molecules, either in a solvent or as a neat film, and solving Newton's equations of motion over time. This approach can elucidate how the molecules arrange themselves and interact. Key interactions expected to be significant for this molecule include π-π stacking between carbazole moieties, as well as halogen bonding involving the bromine and chlorine atoms.

Aggregation studies using MD are particularly valuable. Simulations can predict the propensity of molecules to form aggregates and the morphology of these aggregates, such as whether they form ordered stacks or amorphous clusters. arxiv.orgnih.gov This is critical because aggregation can significantly alter the photophysical properties of the material, sometimes leading to phenomena like aggregation-induced emission (AIE) or, conversely, fluorescence quenching. The simulations would reveal the preferred intermolecular orientations and distances within an aggregate, providing a link between the single-molecule structure and the bulk material's properties.

Elucidation of Structure-Property Relationships from Theoretical Calculations

The presence of bromine and chlorine atoms on the N-phenyl ring profoundly influences the electronic and optical properties of this compound. Theoretical calculations consistently show that halogen substitution is an effective strategy for tuning the optoelectronic characteristics of organic materials. nih.govnih.gov

The influence of the halogens can be understood through two primary mechanisms:

Heavy Atom Effect : The presence of heavy atoms like bromine can significantly influence intersystem crossing (ISC), the process of transition between singlet and triplet excited states. This can lead to a reduction in fluorescence efficiency (quantum yield) and an enhancement of phosphorescence. nih.gov

Computational studies on various halogenated organic semiconductors confirm that the p-orbitals of the halogen atoms play a pivotal role in defining the character of the upper valence bands. nih.gov The type and position of the halogen substituents allow for precise modulation of the electronic band structure and optical response. nih.gov

| Property | Influence of Br/Cl Substitution | Underlying Mechanism | Reference |

|---|---|---|---|

| HOMO Energy | Lowered (Stabilized) | Inductive Effect (-I) | webofjournals.com |

| LUMO Energy | Significantly Lowered (Stabilized) | Inductive Effect (-I) | webofjournals.com |

| Energy Gap (HOMO-LUMO) | Reduced | Stronger stabilization of LUMO vs. HOMO | nih.govnih.gov |

| Fluorescence Quantum Yield | Reduced | Heavy Atom Effect enhancing ISC | nih.gov |

| Absorption/Emission Wavelength | Red-shifted | Reduced Energy Gap | nih.gov |

The N-phenyl group, and its specific substitution pattern, is a defining feature of the molecule's three-dimensional structure (topology) and its electronic behavior. Crystallographic and computational studies of similar 9-phenylcarbazole derivatives consistently show a large dihedral angle between the plane of the carbazole ring system and the plane of the N-phenyl ring. This twisted, near-perpendicular orientation is a critical topological feature.

This steric twist effectively disrupts the π-conjugation between the carbazole and phenyl moieties in the ground state. As a result, the two units are electronically somewhat isolated. This decoupling is advantageous in materials design, as it allows the electronic properties of the donor (carbazole) and acceptor (phenyl) to be tuned more or less independently.

Advanced Electrochemical Properties of 9 3 Bromo 5 Chlorophenyl 9h Carbazole

Cyclic Voltammetry for Redox Behavior and Energy Level Determination

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to investigate the redox properties of electroactive species like 9-(3-Bromo-5-chlorophenyl)-9H-carbazole. By measuring the current response of the molecule to a linearly cycled potential sweep, one can determine its oxidation and reduction potentials, the stability of the resulting charged species, and gain insights into the electron transfer kinetics.

In a typical CV experiment for a carbazole (B46965) derivative, the first oxidation process corresponds to the removal of an electron from the highest occupied molecular orbital (HOMO), leading to the formation of a radical cation. This is observed as an anodic (oxidation) peak. The position of this peak (Epa) is a direct measure of the oxidation potential. For N-substituted carbazoles, this oxidation is generally centered on the nitrogen atom and the carbazole ring system. The presence of electron-withdrawing groups, such as bromine and chlorine on the N-phenyl substituent, is expected to make the oxidation more difficult, thus shifting the anodic peak to a higher potential compared to unsubstituted 9-phenylcarbazole (B72232).

If the generated radical cation is stable on the timescale of the CV experiment, a corresponding cathodic (reduction) peak (Epc) will be observed on the reverse scan, corresponding to the re-addition of an electron to the radical cation. The potential difference between the anodic and cathodic peaks (ΔEp = Epa - Epc) provides information about the reversibility of the redox process. A reversible one-electron process at room temperature typically exhibits a ΔEp of about 59 mV. Larger separations suggest quasi-reversible or irreversible behavior, which could be due to slow electron transfer kinetics or chemical instability of the oxidized species.

For many carbazole derivatives that are unsubstituted at the 3 and 6 positions, the initial oxidation can be followed by dimerization or polymerization, leading to irreversible or quasi-reversible cyclic voltammograms. mdpi.com The substitution at the 9-position with a 3-bromo-5-chlorophenyl group is not expected to prevent this, as the reactive sites on the carbazole core remain available.

To illustrate the kind of data obtained from such an analysis, the following table presents hypothetical, yet realistic, cyclic voltammetry data for a generic carbazole derivative.

| Compound | Scan Rate (mV/s) | Epa (V) | Epc (V) | ΔEp (mV) | Reversibility |

| Illustrative Carbazole Derivative | 100 | +1.10 | +1.02 | 80 | Quasi-reversible |

Note: The data in this table is illustrative for a generic carbazole derivative and does not represent experimentally determined values for this compound.

The electrochemical band gap (Eg_ec) of a molecule can be estimated from the onset potentials of its first oxidation (E_ox) and first reduction (E_red) processes, as determined by cyclic voltammetry. These onset potentials correspond to the energies of the HOMO and the lowest unoccupied molecular orbital (LUMO), respectively, relative to the vacuum level (though typically referenced against a standard electrode like ferrocene/ferrocenium).

The relationships are as follows:

E_HOMO = - (E_ox^onset + E_ref) (in eV)

E_LUMO = - (E_red^onset + E_ref) (in eV)

Eg_ec = E_LUMO - E_HOMO = E_ox^onset - E_red^onset (in V)

For this compound, the oxidation potential would be determined from its anodic wave, while the reduction potential would be determined from its cathodic wave, which corresponds to the injection of an electron into the LUMO. The electron-withdrawing nature of the halogen substituents is expected to lower both the HOMO and LUMO energy levels. The lowering of the HOMO level would increase the oxidation potential, while the lowering of the LUMO level would make the reduction easier (less negative potential). The net effect on the electrochemical band gap would depend on the relative magnitude of these shifts.

A hypothetical data set for the determination of the electrochemical band gap is presented below.

| Compound | E_ox^onset (V) | E_red^onset (V) | Eg_ec (eV) |

| Illustrative Carbazole Derivative | +0.95 | -2.50 | 3.45 |

Note: The data in this table is illustrative and does not represent experimentally determined values for this compound.

The electrochemical oxidation of 9-substituted carbazoles typically proceeds via the formation of a radical cation. If the 3 and 6 positions of the carbazole ring are unsubstituted, as is the case for this compound, the radical cation can undergo coupling reactions. The most common pathway is the coupling of two radical cations at their 3- and/or 6-positions to form a dimer, which can be further oxidized and undergo subsequent coupling reactions to form an electroactive polymer film on the electrode surface. This process is known as electropolymerization.

The mechanism often involves a sequence of electrochemical (E) and chemical (C) steps, commonly referred to as an ECE mechanism.

E: Oxidation of the carbazole monomer to its radical cation.

C: Coupling of two radical cations to form a dicationic dimer, followed by deprotonation to yield a neutral dimer.

E: Oxidation of the dimer at a lower potential than the monomer, leading to further chain growth.

Repeated cycling of the potential in the range of the monomer's oxidation typically leads to an increase in the current of the redox waves associated with the polymer film, indicating the continuous deposition of the electroactive polymer on the electrode surface. The morphology and properties of the resulting polymer film can be controlled by the electrochemical parameters, such as the scan rate, the potential range, and the monomer concentration. The halogen substituents on the N-phenyl ring of this compound are not expected to directly participate in the polymerization process but will influence the electronic properties of the resulting polymer.

Charge Carrier Mobility Characterization

Charge carrier mobility is a crucial parameter for organic semiconductors, as it quantifies how efficiently charges (electrons or holes) move through the material under the influence of an electric field. For materials like this compound, which are envisioned for use in organic electronic devices, understanding charge mobility is essential.

The Time-of-Flight (TOF) technique is a direct method for measuring the drift mobility of charge carriers in a material. In a TOF experiment, a thin film of the material is sandwiched between two electrodes, forming a capacitor-like structure. A short pulse of highly absorbed light generates a sheet of electron-hole pairs near one of the electrodes. An applied electric field then separates these charge carriers, causing one type of carrier (either electrons or holes) to drift across the film towards the opposite electrode.

The motion of these drifting charges induces a transient photocurrent in the external circuit. The time it takes for the carriers to traverse the film, known as the transit time (t_T), can be identified from the shape of the photocurrent transient. The drift mobility (µ) is then calculated using the following equation:

µ = d^2 / (V * t_T)

where 'd' is the thickness of the film and 'V' is the applied voltage. By reversing the polarity of the applied voltage, the mobility of the other type of charge carrier can be measured. Carbazole-based materials are generally known as good hole-transporting materials, so one would expect to measure a significant hole mobility for this compound.

A hypothetical data table for a TOF measurement on a carbazole derivative is shown below.

| Carrier Type | Film Thickness (µm) | Applied Voltage (V) | Transit Time (µs) | Calculated Mobility (cm²/Vs) |

| Holes | 1.0 | 20 | 5.0 | 2.0 x 10⁻⁵ |

Note: The data in this table is illustrative for a generic carbazole derivative and does not represent experimentally determined values for this compound.

The Space-Charge Limited Current (SCLC) method is another common technique to determine the charge carrier mobility in organic semiconductors. This method analyzes the current-voltage (I-V) characteristics of a single-carrier device. At a sufficiently high applied voltage, the number of injected charge carriers from the electrode into the semiconductor exceeds the intrinsic carrier concentration, and the current becomes limited by the build-up of this space charge.

In the ideal case of a trap-free semiconductor, the current density (J) in the SCLC regime is described by the Mott-Gurney law:

J = (9/8) * ε₀ * ε_r * µ * (V²/d³)

where ε₀ is the permittivity of free space, ε_r is the relative permittivity of the material, µ is the charge carrier mobility, V is the applied voltage, and d is the device thickness. By plotting J versus V², a linear relationship is expected in the SCLC regime, and the mobility can be extracted from the slope of this line.

In real organic materials, charge traps are often present, which can affect the I-V characteristics. The presence of traps can be identified by different power-law dependencies of the current on the voltage. Analysis of the trap-filled limit and the trap-limited SCLC regime can provide information about the trap density and energy distribution in addition to the intrinsic mobility. For carbazole derivatives, which often exhibit some degree of energetic disorder, the SCLC method can be a powerful tool to characterize their charge transport properties.

Impedance Spectroscopy for Analysis of Charge Transport Dynamics in Thin Films

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate the charge transport dynamics within thin films of organic semiconductors. By applying a small AC voltage and measuring the resulting current over a range of frequencies, EIS provides insights into the resistive and capacitive properties of the material, which are directly related to charge injection, transport, and recombination processes.

For thin films of carbazole-based materials like this compound, the impedance data is often analyzed by modeling the system with an equivalent electrical circuit. A common model for a single organic layer sandwiched between two electrodes is a parallel resistor-capacitor (RC) circuit in series with a series resistance (Rs). In this model:

Rs represents the series resistance, which includes the resistance of the electrodes and the contact resistance at the electrode-organic interface.

Rct (charge transfer resistance) corresponds to the bulk resistance of the organic film, representing the opposition to charge carrier transport.

CPE (Constant Phase Element) is used instead of an ideal capacitor to account for the non-ideal capacitive behavior often observed in disordered organic thin films, which can arise from surface roughness and non-uniform charge distribution.

The impedance of a CPE is given by the equation: Z_CPE = 1 / (Q(jω)^n), where Q is the CPE parameter, ω is the angular frequency, and n is an exponent that ranges from 0 to 1. An n value of 1 corresponds to an ideal capacitor, while values less than 1 indicate a degree of non-ideality.

| Parameter | Value | Description |

|---|---|---|

| Film Thickness (d) | 100 nm | Thickness of the organic semiconductor film. |

| Device Area (A) | 0.04 cm² | Active area of the device. |

| Series Resistance (Rs) | 50 Ω | Combined resistance of electrodes and contacts. |

| Charge Transfer Resistance (Rct) | 2.5 kΩ | Resistance to charge transport through the bulk of the film. |

| CPE Parameter (Q) | 1.2 x 10⁻⁹ F·sⁿ⁻¹ | Magnitude of the constant phase element. |

| CPE Exponent (n) | 0.92 | Ideality factor of the capacitor. |

| Calculated Hole Mobility (μ) | ~1.5 x 10⁻⁵ cm²/Vs | Estimated from the impedance data. |

The analysis of Nyquist and Bode plots derived from EIS measurements provides a graphical representation of the impedance behavior. A Nyquist plot for a simple RC circuit typically shows a single semicircle, where the diameter corresponds to the charge transfer resistance. Deviations from a perfect semicircle can indicate more complex processes occurring within the device.

Electrochemical Stability and Investigation of Degradation Pathways in Device Environments

The electrochemical stability of this compound is a critical factor for the long-term performance and operational lifetime of electronic devices in which it is incorporated. Degradation of the material can lead to a decrease in device efficiency, changes in the emission color in the case of OLEDs, and ultimately, device failure.

In device environments, organic materials are subjected to electrical stress, which can induce electrochemical reactions leading to degradation. For carbazole derivatives, a common degradation pathway involves the cleavage of the C-N bond between the carbazole core and the attached phenyl ring. researchgate.net This can be particularly relevant in the presence of charge carriers (polarons) and excitons. researchgate.net

Theoretical studies on related carbazole-based host materials for OLEDs have indicated that the C-N bond dissociation energy can be significantly lowered in the anionic state of the molecule. researchgate.net This suggests that degradation may be more pronounced in regions of the device where electron accumulation occurs. The presence of electron-withdrawing halogen substituents, such as bromine and chlorine on the phenyl ring of this compound, can influence the electron affinity of the molecule and potentially impact the stability of the C-N bond.

The investigation of degradation pathways often involves a combination of experimental techniques, including:

Cyclic Voltammetry (CV): Repeated cycling of the applied potential can reveal changes in the redox behavior of the material, indicating electrochemical instability. The appearance of new redox peaks or a decrease in the current of the original peaks can signify the formation of degradation products.

Spectroelectrochemistry: This technique combines UV-Vis or fluorescence spectroscopy with electrochemistry to monitor changes in the optical properties of the material as it undergoes redox reactions. The formation of new absorption or emission bands can provide evidence for the creation of new chemical species.

Mass Spectrometry and Chromatography: These analytical techniques are used to separate and identify the chemical structures of the degradation products formed after prolonged device operation or electrochemical stress.

While specific degradation products for this compound have not been detailed in the available literature, a plausible degradation pathway, based on studies of similar carbazole derivatives, is the homolytic cleavage of the C-N bond. This would result in the formation of a 3-bromo-5-chlorophenyl radical and a 9H-carbazole radical. These highly reactive radical species can then undergo further reactions within the device, leading to the formation of non-emissive species or charge traps that are detrimental to device performance.

| Reaction Type | Initiating Species | Potential Products | Impact on Device |

|---|---|---|---|

| C-N Bond Cleavage | Anionic polaron, Exciton (B1674681) | Carbazole radicals, Phenyl radicals | Formation of charge traps, Reduced luminance efficiency |

| Dimerization | Cationic polaron | Bi-carbazole species | Altered charge transport properties, Shift in emission spectra |

| Electrochemical Oxidation/Reduction | High applied voltage | Irreversible redox species | Increased operating voltage, Device failure |

Research Applications of 9 3 Bromo 5 Chlorophenyl 9h Carbazole in Advanced Materials

Applications in Organic Light-Emitting Diodes (OLEDs)

There is no specific published research detailing the use of 9-(3-Bromo-5-chlorophenyl)-9H-carbazole in the following OLED applications:

Device Architecture and Performance Optimization

While many carbazole (B46965) derivatives excel in these roles, providing high triplet energy and good charge mobility, no studies have specifically characterized or optimized this compound for these purposes.

Applications in Organic Photovoltaics (OPVs) and Perovskite Solar Cells (PSCs)

Similarly, the integration of this specific compound into solar cell technologies has not been a focus of published research.

Integration as Hole Transporting Materials (HTMs)

Carbazole-based molecules are widely designed as efficient and stable hole-transporting materials for perovskite solar cells, often as an alternative to the commonly used Spiro-OMeTAD. rsc.orgrsc.org Research in this area focuses on synthesizing complex structures derived from simpler carbazole units to optimize energy levels and charge mobility. However, direct application or performance data for this compound as an HTM is not documented.

Utilization as Active Layer Components for Light Absorption and Exciton (B1674681) Generation

The active layer in an organic photovoltaic (OPV) device is critical for absorbing sunlight and generating excitons, the bound electron-hole pairs that are the precursors to photocurrent. Carbazole-based materials are frequently employed in these active layers, often as the electron-donating component in a donor-acceptor bulk heterojunction architecture. The electron-rich nature of the carbazole moiety facilitates efficient hole transport.

While specific data on the light absorption and exciton generation properties of this compound are not extensively documented in publicly available research, the presence of the bromo and chloro substituents on the phenyl ring is expected to influence its electronic properties. These halogen atoms are electron-withdrawing and can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the compound. This tuning is crucial for optimizing the open-circuit voltage (Voc) and ensuring efficient charge separation at the donor-acceptor interface. The extended π-conjugation provided by the carbazole framework contributes to light absorption in the UV-visible region, a prerequisite for any active layer material in a solar cell.

Interface Engineering for Enhanced Charge Extraction and Device Stability

Effective charge extraction and long-term stability are paramount for the performance of organic solar cells. Interface engineering, the modification of the interfaces between different layers in the device, plays a pivotal role in achieving these goals. Carbazole derivatives have been successfully used as hole-transporting layers (HTLs) or as additives in the active layer to improve the interface with the anode.

In the context of this compound, its application in interface engineering would leverage its anticipated hole-transporting properties. A well-matched HOMO level with the anode work function or the active layer's donor material is essential for minimizing energy barriers and facilitating efficient hole extraction. Furthermore, the introduction of halogen atoms can impact the material's morphology and its interaction with adjacent layers, potentially leading to more ordered interfaces and improved device stability by preventing degradation pathways. Research on other halogenated carbazole derivatives suggests that such substitutions can enhance thermal stability and promote favorable molecular packing, which are beneficial for long-lasting device performance.

Applications in Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of flexible and printed electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active layer.

Semiconductor layers in OFETs are typically fabricated by solution-based techniques like spin-coating or printing, or by vacuum deposition. The solubility and thermal properties of the organic semiconductor are therefore critical. Carbazole derivatives, including those with halogen substitutions, are often amenable to these fabrication methods. For instance, a related compound, 9-(3,5-Dibromophenyl)-9H-carbazole, has been synthesized, indicating that the synthesis of this compound is feasible. The resulting material would likely be a solid at room temperature, and its solubility could be tailored by the choice of solvents for solution processing. The halogen atoms might also influence the thin-film formation process, affecting the crystallinity and molecular orientation of the semiconductor layer, which are crucial for efficient charge transport.

Supramolecular Assembly and Self-Organized Systems

Supramolecular assembly refers to the spontaneous organization of molecules into well-defined, ordered structures through non-covalent interactions. This bottom-up approach is highly promising for the fabrication of functional nanostructures and thin films for electronic devices.

Investigation of Intermolecular Interactions in Self-Assembled Structures

The specific arrangement of atoms and functional groups in this compound suggests the presence of significant intermolecular interactions, such as halogen bonding and π-π stacking, which are crucial in the formation of self-assembled structures. While direct crystallographic data for this exact compound is not widely available in the reviewed literature, analysis of closely related structures provides valuable insights.

π-π Stacking: The carbazole moiety is a planar, aromatic system capable of engaging in π-π stacking interactions. These interactions are common in carbazole derivatives and contribute to their thermal and electronic properties. nih.gov In the case of this compound, the carbazole units could stack upon one another, creating pathways for charge transport. The substitution on the phenyl ring could modulate the electronic nature of the carbazole system, thereby influencing the strength and geometry of these π-π interactions. The dihedral angle between the carbazole and the substituted phenyl ring is a critical parameter that would be determined by a combination of steric and electronic effects. For example, in a similar structure, 3-bromo-9-(4-chloro-benzyl)-9H-carbazole, the carbazole ring system is nearly planar and forms a large dihedral angle with the benzene (B151609) ring. nih.gov

The interplay between halogen bonding and π-π stacking in this compound could lead to complex supramolecular assemblies with unique properties, making it a promising building block for crystal engineering and materials design.

Chemical Sensing and Molecular Recognition

Carbazole-based compounds are widely explored for their potential in chemical sensing due to their favorable photophysical properties. acs.org The compound this compound, with its combination of a fluorescent carbazole core and halogen substituents, presents an interesting scaffold for the design of new sensors.

Design Principles for Fluorescent and Electrochemical Sensors

Fluorescent Sensors: The design of fluorescent sensors often relies on the "push-pull" concept, where an electron-donating group (the carbazole) is linked to an electron-accepting group. While the 3-bromo-5-chlorophenyl group is not a classic strong electron-withdrawing group, the halogen atoms can influence the electronic properties of the molecule through inductive effects. A common sensing mechanism involves the modulation of the fluorophore's emission upon interaction with an analyte. This can occur through processes like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET). For carbazole-based sensors, the high fluorescence quantum yield of the carbazole unit can be quenched or enhanced in the presence of a target analyte. chemicalbook.com The design would involve creating a specific binding site for the analyte that can effectively communicate with the carbazole fluorophore.

Electrochemical Sensors: The carbazole moiety is also electrochemically active, meaning it can be oxidized and reduced. This property can be exploited to develop electrochemical sensors. A sensor based on this compound could be fabricated by immobilizing the compound on an electrode surface. The binding of an analyte to the carbazole derivative could lead to a measurable change in the electrochemical signal, such as a shift in the oxidation/reduction potential or a change in the current. The halogen atoms could also play a role in the electrochemical behavior and the interaction with analytes.

Mechanisms of Selectivity and Sensitivity towards Target Analytes

The selectivity and sensitivity of a sensor are paramount for its practical application. For a sensor based on this compound, these properties would be governed by several factors.

Sensitivity: Sensitivity is determined by how effectively the binding event is transduced into a measurable signal. In a fluorescent sensor, high sensitivity can be achieved if the binding of the analyte causes a significant change in the fluorescence intensity or wavelength. For carbazole derivatives, their inherent high luminescence efficiency can be a good starting point for developing sensitive probes. acs.org The mechanism of signal transduction could involve conformational changes upon analyte binding, which would alter the extent of π-conjugation or the efficiency of non-radiative decay pathways, thus affecting the fluorescence output.

Emerging Advanced Materials Applications

Beyond sensing, the unique electronic and structural features of this compound make it a candidate for investigation in other advanced materials applications.

Resistive Memory Devices

Carbazole-based materials have shown promise in the field of organic resistive memory devices. These devices operate by switching between high and low resistance states, enabling data storage. The mechanism often involves charge trapping in the organic material. The carbazole unit, with its hole-transporting properties, can facilitate charge injection and transport. The bromo and chloro substituents on the phenyl ring of this compound could act as charge-trapping sites, which are essential for the memory effect. The ability to trap and de-trap charges would determine the switching characteristics of the memory device, such as the ON/OFF ratio, retention time, and endurance.

Reversible Holographic Recording Materials

Photorefractive polymers are a class of materials used for holographic data storage, and carbazole derivatives are often key components in these systems. The photorefractive effect relies on the generation and transport of charge carriers upon illumination, leading to a modulation of the refractive index. The carbazole moiety in this compound can act as the photogenerating and hole-transporting component. The halogen atoms could influence the charge trapping and detrapping dynamics, which are crucial for the recording and erasure of holograms. The ability to form stable, reversible changes in the refractive index is a key requirement for these materials, and the specific molecular structure of this compound could offer advantages in this regard.

Conclusion and Future Research Directions

Summary of Key Findings on 9-(3-Bromo-5-chlorophenyl)-9H-carbazole

Currently, dedicated research literature on the specific properties and applications of this compound is not extensive. However, based on the extensive studies of related halogenated N-aryl carbazoles, several key findings and potential characteristics can be inferred.

The primary significance of this compound lies in its role as a functionalized building block. The carbazole (B46965) core is a well-established electron-donating moiety with excellent hole-transporting properties, making it a fundamental component in organic electronic materials. mdpi.com The N-aryl substitution with a di-halogenated phenyl ring, specifically with bromine and chlorine at the meta positions, is crucial. These halogen atoms serve multiple purposes: they can modify the electronic properties of the carbazole unit and provide reactive handles for subsequent cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to build more elaborate molecular architectures. acs.org

The substitution pattern of the phenyl ring is also noteworthy. The meta-positioning of the bromo and chloro groups can lead to a non-planar structure, which can be advantageous in preventing intermolecular aggregation and the formation of excimers, a common issue in organic light-emitting diodes (OLEDs) that can quench luminescence. chemicalbook.com

Current Challenges and Opportunities in the Field of Halogenated N-Aryl Carbazoles

The study of halogenated N-aryl carbazoles is a vibrant area of research, but it is not without its challenges and opportunities.

Challenges:

Synthesis: While classical methods like the Ullmann condensation are used, they often require harsh reaction conditions. The development of more efficient, milder, and environmentally benign synthetic routes remains a key challenge. nih.gov Achieving regioselectivity during the halogenation of the carbazole core or the N-aryl ring can also be complex.

Heavy Atom Effect: The presence of heavier halogens like bromine and iodine can enhance intersystem crossing from the singlet excited state to the triplet state. While this is beneficial for phosphorescent OLEDs, it can quench fluorescence, reducing the efficiency of fluorescent devices.

Stability: The stability of the carbon-halogen bond can be a concern under certain operational conditions in electronic devices, potentially leading to degradation.

Opportunities:

Tunable Optoelectronic Properties: The type, number, and position of halogen atoms on the N-aryl carbazole framework allow for precise tuning of the frontier molecular orbital energy levels (HOMO and LUMO), bandgap, and triplet energy. rsc.org This tunability is critical for designing materials for specific applications, such as host materials for different color phosphorescent emitters in OLEDs. nih.gov

Thermally Activated Delayed Fluorescence (TADF): Halogenated N-aryl carbazoles are promising candidates for TADF materials. By carefully designing the molecule to have a small energy gap between the lowest singlet and triplet excited states, non-emissive triplets can be converted back to emissive singlets, leading to theoretical internal quantum efficiencies of 100% in OLEDs. rsc.org

Versatile Building Blocks: The reactivity of the C-X (X = Cl, Br, I) bond makes these compounds versatile platforms for post-functionalization, enabling the creation of a diverse library of complex organic materials. thieme-connect.com

Prospective Research Avenues for Enhanced Performance and Novel Applications

The future of halogenated N-aryl carbazoles, including derivatives like this compound, is bright, with several exciting research avenues poised for exploration.

Advanced Synthetic Methodologies: There is a growing interest in the development of transition-metal-catalyzed C-H activation and functionalization techniques for the synthesis of carbazole derivatives. chim.itnih.gov These methods offer a more atom-economical and efficient way to create complex carbazoles, potentially reducing the number of synthetic steps and improving yields. The development of metal-free synthetic routes is also a significant goal. thieme-connect.com

Novel Materials for Optoelectronics: Research will continue to focus on designing novel halogenated N-aryl carbazoles for next-generation OLEDs, including those based on TADF and hyperfluorescence. rsc.org Fused-ring carbazole derivatives are another promising area, offering extended π-conjugation and enhanced thermal stability. rsc.org Furthermore, their application in other organic electronic devices, such as organic photovoltaics (OPVs) and perovskite solar cells as hole-transporting materials, is an area of active investigation. mdpi.com

Exploration of Biomedical Applications: The carbazole scaffold is a privileged structure in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comijpsjournal.com The functional handles on compounds like this compound could be used to synthesize novel drug candidates.

Development of Microporous Organic Polymers: Carbazole-based polymers are being explored for applications in gas storage and separation, particularly for carbon dioxide capture. tandfonline.com The unique electronic properties and potential for forming porous structures make these materials interesting candidates for environmental applications.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 9-(3-Bromo-5-chlorophenyl)-9H-carbazole, and what analytical techniques are critical for confirming its structural integrity?

- Synthesis : The compound is typically synthesized via N-alkylation or halogenation reactions. For example, bromination of carbazole derivatives followed by coupling with halogenated aryl groups (e.g., 3-bromo-5-chlorophenyl) using catalysts like tetrabutylammonium bromide (TBAB) in solvents such as toluene or DMF .

- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions. Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL refines bond lengths and dihedral angles, ensuring structural accuracy . High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular weight and purity.

Q. How can researchers ensure the purity of this compound during synthesis, and what are the common impurities encountered?

- Purification : Recrystallization from ethanol or toluene removes unreacted precursors. Column chromatography (silica gel, hexane/ethyl acetate) isolates the target compound .

- Common Impurities : Residual starting materials (e.g., 1,4-dibromobutane) or byproducts from incomplete alkylation. Monitor via thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust/aerosols .

- Emergency Measures : In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Avoid ignition sources due to potential electrostatic discharge .

Advanced Research Questions

Q. What strategies can be employed to resolve discrepancies in reported crystallographic data for carbazole derivatives, such as variations in dihedral angles between aromatic rings?

- Crystallographic Refinement : Use SHELXL for high-resolution data to minimize R-factors. Compare thermal displacement parameters (ADPs) to identify disorder or solvent effects .

- Cross-Validation : Pair SCXRD with density functional theory (DFT)-optimized geometries to reconcile dihedral angle differences. For example, deviations >5° may indicate polymorphism or measurement artifacts .

Q. How can computational methods like DFT be integrated with experimental data to predict the electronic properties of this compound in optoelectronic applications?

- Approach : Perform time-dependent DFT (TD-DFT) calculations to simulate UV-vis absorption/emission spectra. Compare oscillator strengths with experimental photoluminescence quantum yields (PLQY) to identify charge-transfer states .

- Example : In pyrimidine-carbazole derivatives, intramolecular hydrogen bonding and π-π stacking were computationally linked to ultralong phosphorescence (lifetimes >1 s), guiding material design .

Q. What are the key considerations in designing experiments to study the electropolymerization behavior of carbazole derivatives for organic electronic devices?

- Electrochemical Setup : Use a three-electrode system (Pt working electrode, Ag/AgCl reference) in anhydrous acetonitrile with 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as the electrolyte. Optimize scan rates (e.g., 50–200 mV/s) to monitor redox peaks .

- Post-Polymerization Analysis : Characterize films via cyclic voltammetry (CV), atomic force microscopy (AFM), and impedance spectroscopy to assess conductivity and capacitance .

Q. How can researchers optimize reaction conditions to improve the yield of this compound in multi-step syntheses involving halogenation and alkylation?

- Parameter Optimization :

| Step | Condition | Impact on Yield |

|---|---|---|

| Bromination | Excess NBS, 0°C, dark | Minimizes di-substitution |

| Alkylation | TBAC (catalyst), 45°C | Reduces side reactions |

| Purification | Ethanol recrystallization | Removes unreacted dibromobutane |

- Yield Enhancement : Use Schlenk techniques to exclude moisture/oxygen. Monitor reaction progress via in-situ FTIR to terminate at maximal conversion .

Q. In studies of intra- and intermolecular interactions, how do noncovalent forces such as hydrogen bonding and π-π stacking influence the photophysical behavior of carbazole derivatives?

- Experimental Design : Synthesize analogs with varying substituents (e.g., methyl, bromo) to modulate steric/electronic effects. Measure phosphorescence lifetimes and quantum yields under ambient vs. inert conditions .

- Mechanistic Insight : Crystallographic data (e.g., π-π distances <3.5 Å) and Hirshfeld surface analysis quantify intermolecular interactions. For example, Br···π contacts in 9-(5-bromopyrimidin-2-yl)-9H-carbazole enhance spin-orbit coupling, boosting phosphorescence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.